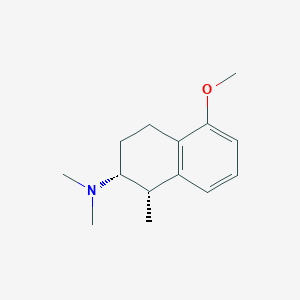
N-(Hexacosanoyloxy)succinimide
Übersicht
Beschreibung
Succinimide derivatives are a class of organic compounds known for their utility in synthetic organic chemistry, including applications in catalysts, pharmaceuticals, and material science. Their versatility arises from the succinimide moiety, which can participate in a variety of chemical reactions, offering pathways for modification and functionalization.
Synthesis Analysis
The synthesis of succinimide derivatives can vary widely depending on the desired functional groups and target molecules. One common approach involves the reaction of succinic anhydride with amines or other nucleophiles, leading to N-substituted succinimides. For example, N-hydroxyethyl succinimide can be synthesized from 2-oxazolidinone and succinic anhydride at elevated temperatures, yielding an 80% product (Pitkänen et al., 1988).
Molecular Structure Analysis
The molecular structure of succinimide derivatives is characterized by the succinimide ring, which contributes to their chemical stability and reactivity. Crystal structure determinations, such as those performed by Pitkänen et al., provide insight into the geometric parameters that define these molecules, including bond lengths, angles, and dihedral angles.
Chemical Reactions and Properties
Succinimide derivatives participate in a variety of chemical reactions, including acylation, halogenation, and cyclization processes. They can act as intermediates for further chemical transformations, such as the synthesis of glycoconjugates through covalent coupling (Andersson & Oscarson, 1993). Their reactivity is also exploited in catalyst-free halogenation of α-diazocarbonyl compounds, leading to the formation of 3-halooxindoles or vinyl halides (Ma, Xing, & Hu, 2016).
Physical Properties Analysis
The physical properties of succinimide derivatives, including melting points, solubility, and crystallinity, are influenced by the nature of the substituents attached to the succinimide ring. For instance, studies on the synthesis and crystal structure of N-(1-naphthyl)succinimide revealed a melting point around 10°C higher than documented values, indicating the impact of molecular structure on physical properties (Wang et al., 2009).
Wissenschaftliche Forschungsanwendungen
Chemoselective Trimethylsilylation : Succinimide-N-sulfonic acid (SuSA) acts as a mild, efficient, and reusable catalyst for chemoselective trimethylsilylation of alcohols and phenols under mild reaction conditions (Shirini & Khaligh, 2011).
Synthesis of Benzoxazine Derivatives : Efficient acid-mediated oxythiolation of o-vinylanilides with N-(arylthio)succinimide has been achieved, leading to the synthesis of various arylthio tethered benzoxazine derivatives (Chaitanya & Anbarasan, 2018).
Anticholinesterase and Antioxidant Potentials : Ketoesters derivatives of succinimides exhibit promising anticholinesterase and antioxidant potentials, potentially aiding in Alzheimer's disease management (Sadiq et al., 2015).
Polyimide Synthesis : The presence of the succinimide ring increases the reactivity of hydroxyphenyl compounds to hexamethylenetetramine, providing a model for complex polyimide systems (Caulfield et al., 1998).
Medicinal Properties : Succinimides exhibit diverse medicinal properties, including anticonvulsant, anti-inflammatory, antitumor, and antimicrobial effects, and their structure-activity relationship (SAR) analysis provides insights into potential targets (Zhao et al., 2020).
Anti-inflammatory, Anticholinesterase, and Antidiabetic Evaluation : Cyano-acetate derivatives of succinimides show potential as anti-inflammatory, anti-cholinesterase, and anti-diabetic agents, suggesting possible pharmaceutical development (Pervaiz et al., 2022).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) hexacosanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H55NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-30(34)35-31-28(32)26-27-29(31)33/h2-27H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTTCVLLRTUELJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCC(=O)ON1C(=O)CCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H55NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90464612 | |
| Record name | HEXACOSANOIC ACID 2,5-DIOXO-1-PYRROLIDINYL ESTER | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90464612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
493.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(Hexacosanoyloxy)succinimide | |
CAS RN |
22102-68-7 | |
| Record name | HEXACOSANOIC ACID 2,5-DIOXO-1-PYRROLIDINYL ESTER | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90464612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








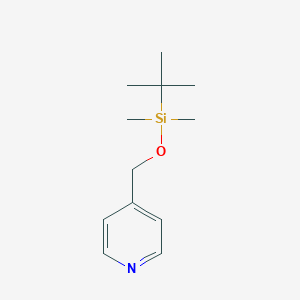

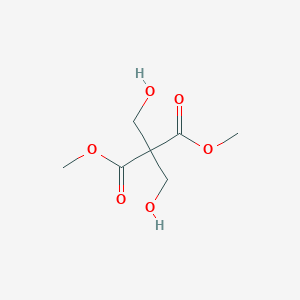
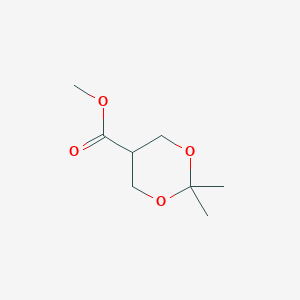

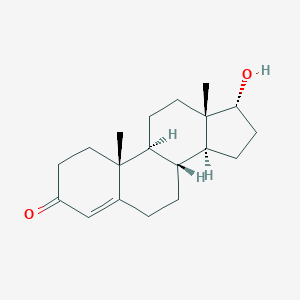
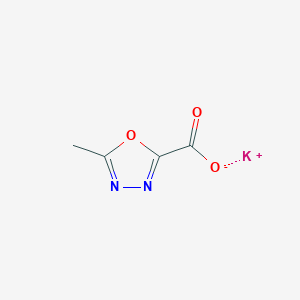
![Benzoic acid, 2-[[3-(2-quinolinylmethoxy)phenyl]amino]-](/img/structure/B28519.png)
